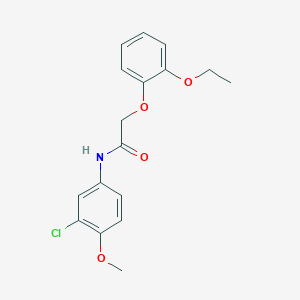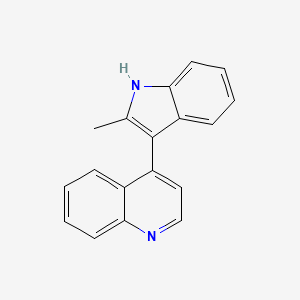
4-(2-methyl-1H-indol-3-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
4-(2-methyl-1H-indol-3-yl)quinoline and its derivatives are synthesized through various methods, including triflic acid-mediated N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles, demonstrating a chemoselective process under mild conditions (Bandyopadhyay et al., 2021). Additionally, the AlCl3-mediated C-C bond forming reaction between 2-chloroquinoline-3-carbonitrile and various indoles provides a straightforward synthesis route without the need for N-protection of indoles, yielding the target compounds in good yields (Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds often features a conjugated system that combines the indole and quinoline rings, contributing to their chemical stability and reactivity. The crystal structure of related quinoline derivatives reveals that their molecular conformation is influenced by non-covalent interactions, such as hydrogen bonding and π-π interactions, which play a crucial role in their chemical properties and biological activities (Ghosh et al., 2020).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including nucleophilic addition and palladium-catalyzed reactions, to introduce functional groups that enhance their biological activity. For instance, the synthesis of new quinoline-(amino)methylphosphonic acids demonstrates the versatility of these compounds in chemical transformations (Michalska et al., 2011).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility and melting points, are influenced by their molecular structure and substituents. These properties are crucial for determining their suitability in various applications, including pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly influenced by the indole and quinoline moieties. These compounds exhibit a wide range of biological activities, which can be attributed to their ability to interact with biological targets through intercalation and other non-covalent interactions. Their cytotoxic activities against various cancer cell lines have been documented, highlighting their potential as therapeutic agents (Sidoryk et al., 2015).
Mecanismo De Acción
The mechanism of action of “4-(2-methyl-1H-indol-3-yl)quinoline” can be inferred from its biological activities. For instance, it has been found that certain indole–quinoline–oxadiazoles exhibited a low IC50 value and a high selectivity index to MCF7 cells and also displayed a mitotic block in flow cytometric cell cycle progression analysis . This suggests that these compounds may act as tubulin inhibitors .
Safety and Hazards
The safety and hazards of “4-(2-methyl-1H-indol-3-yl)quinoline” can be inferred from its biological activities. For instance, certain indole–quinoline–oxadiazoles have been found to exhibit cytotoxic potential in breast adenocarcinoma (MCF7) and normal kidney (vero) cell lines . Therefore, appropriate safety measures should be taken when handling this compound.
Direcciones Futuras
The future directions in the research of “4-(2-methyl-1H-indol-3-yl)quinoline” could involve the development of more efficient synthesis methods , the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds , and the development of drugs capable of reversing multidrug resistance with less toxic side effects .
Propiedades
IUPAC Name |
4-(2-methyl-1H-indol-3-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-12-18(15-7-3-5-9-17(15)20-12)14-10-11-19-16-8-4-2-6-13(14)16/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGQMRSXQHPIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CC=NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

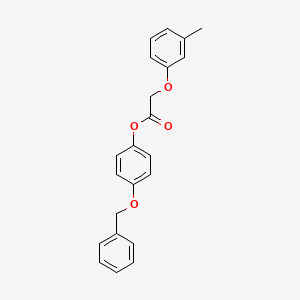
![8-[3-(difluoromethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5633953.png)
![ethyl [1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperidin-2-yl]acetate](/img/structure/B5633962.png)
![N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5633966.png)
![2,2-dimethylpropyl 3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5633967.png)
![5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5633971.png)
![1-methyl-4-[(5-nitro-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5633979.png)
![1,3-dimethyl-5-[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5634000.png)
![N-(4-ethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5634006.png)
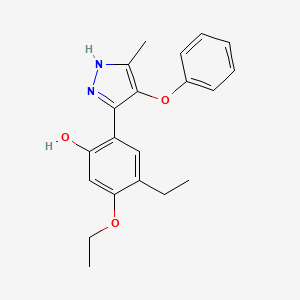
![4-{[ethyl(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5634021.png)
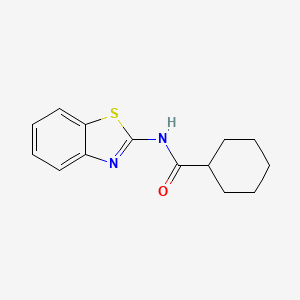
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5634040.png)
